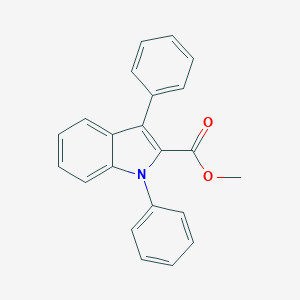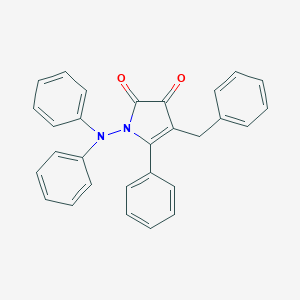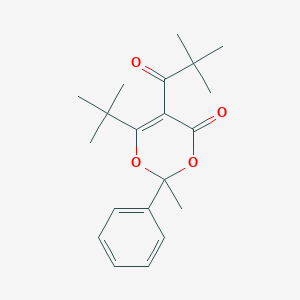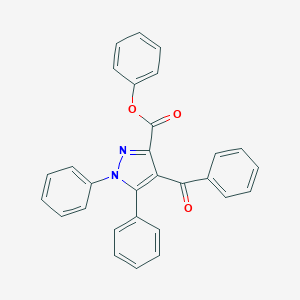![molecular formula C8H6N4O4 B371961 1-methyl-6-nitropyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B371961.png)
1-methyl-6-nitropyrido[2,3-d]pyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-6-nitropyrido[2,3-d]pyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is characterized by its unique structure, which includes a nitro group at the 6th position and a methyl group at the 1st position. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-6-nitropyrido[2,3-d]pyrimidine-2,4-dione typically involves the condensation of appropriate starting materials followed by cyclization. One common method involves the reaction of 6-amino-1-methyluracil with nitroacetaldehyde under acidic conditions to form the desired compound . The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
化学反应分析
Types of Reactions
1-methyl-6-nitropyrido[2,3-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include amino derivatives, reduced forms of the compound, and various substituted derivatives depending on the reagents used.
科学研究应用
1-methyl-6-nitropyrido[2,3-d]pyrimidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer, antibacterial, and antiviral activities.
Biology: The compound is used in biological assays to study its effects on cellular processes and pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of other complex molecules and as a building block in organic synthesis.
作用机制
The mechanism of action of 1-methyl-6-nitropyrido[2,3-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its biological activity by participating in redox reactions and forming reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects. The compound may inhibit specific enzymes or interfere with DNA synthesis, contributing to its anticancer and antibacterial properties .
相似化合物的比较
Similar Compounds
Pyrido[2,3-d]pyrimidine: A parent compound with similar structural features but lacking the nitro and methyl groups.
6-amino-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione: A derivative with an amino group instead of a nitro group.
1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione: A compound without the nitro group.
Uniqueness
1-methyl-6-nitropyrido[2,3-d]pyrimidine-2,4-dione is unique due to the presence of both the nitro and methyl groups, which contribute to its distinct chemical and biological properties. The nitro group enhances its reactivity and potential biological activities, making it a valuable compound for research and development.
属性
分子式 |
C8H6N4O4 |
|---|---|
分子量 |
222.16g/mol |
IUPAC 名称 |
1-methyl-6-nitropyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H6N4O4/c1-11-6-5(7(13)10-8(11)14)2-4(3-9-6)12(15)16/h2-3H,1H3,(H,10,13,14) |
InChI 键 |
AEIGIZCEWCUSEW-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=C(C=N2)[N+](=O)[O-])C(=O)NC1=O |
规范 SMILES |
CN1C2=C(C=C(C=N2)[N+](=O)[O-])C(=O)NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1~3a~,1~4~,1~5~,1~9b~-tetrahydro-2-aza-1~1~H-3(1,2)-benzena-1(3a,9b)-benzo[g]indolacyclopropaphane-1~2~,1~3~-dione](/img/structure/B371878.png)
![3-[(2-aminophenyl)imino]-1-(diphenylamino)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B371879.png)
![3a-Benzyl-8,8a-diphenyl-1,3a,8,8a-tetrahydropyrrolo[2,3-b]indole-2,3-dione](/img/structure/B371881.png)



![1~8~-Phenyl-1~1~,1~3a~,1~8~,1~8a~-tetrahydro-2(1,2)-benzena-1(3a,8a)-pyrrolo[2,3-b]indolacyclopropaphane-1~2~,1~3~-dione](/img/structure/B371885.png)

![Diethyl 1,3,5,7-tetratert-butyl-2,6,9-trioxabicyclo[3.3.1]nona-3,7-diene-4,8-dicarboxylate](/img/structure/B371889.png)





